

# Application Notes and Protocols: R 59-022 as a Tool to Study Macropinocytosis

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## Compound of Interest

Compound Name: R 59-022

Cat. No.: B1678719

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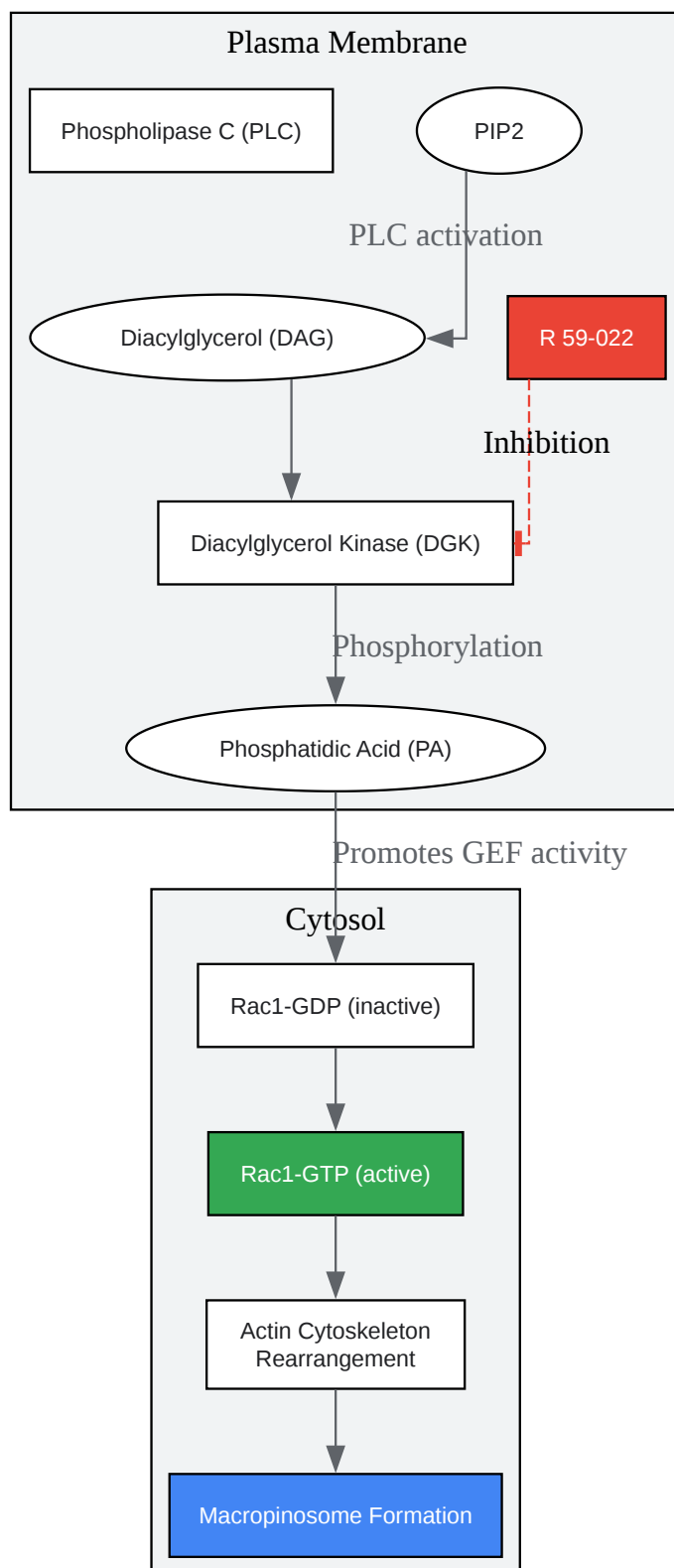
Audience: Researchers, scientists, and drug development professionals.

## Introduction:

**R 59-022** is a potent and specific cell-permeable inhibitor of diacylglycerol kinase (DGK).<sup>[1][2]</sup> It has emerged as a valuable chemical tool for studying macropinocytosis, a fundamental cellular process of bulk fluid and solute uptake.<sup>[1][3]</sup> Macropinocytosis is implicated in various physiological and pathological processes, including nutrient uptake in cancer cells, immune surveillance, and pathogen entry.<sup>[4][5][6][7]</sup> These application notes provide a comprehensive overview of **R 59-022**, its mechanism of action, and detailed protocols for its use in macropinocytosis research.

## Mechanism of Action

**R 59-022** inhibits the enzymatic activity of diacylglycerol kinase (DGK), which catalyzes the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA).<sup>[1]</sup> Both DAG and PA are critical second messengers in a variety of signaling cascades. In the context of macropinocytosis, the inhibition of DGK by **R 59-022** leads to an accumulation of DAG and a reduction in PA levels. This perturbation of the DAG/PA balance disrupts the downstream signaling events that are essential for the actin cytoskeleton rearrangements required for the formation of macropinosomes.<sup>[1][8]</sup> Specifically, this disruption is thought to interfere with the activation of small GTPases like Rac1, which are master regulators of the actin dynamics that drive the membrane ruffling and closure of macropinocytic cups.<sup>[1]</sup>



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**Caption:** R 59-022 inhibits DGK, disrupting macropinocytosis signaling.

## Applications

The primary application of **R 59-022** is as a selective inhibitor to probe the role of DGK and macropinocytosis in various biological systems.

- Virology: **R 59-022** has been instrumental in demonstrating the reliance of certain viruses, such as Ebola and Marburg filoviruses, on macropinocytosis for cellular entry.<sup>[1][3][9]</sup> It can be used to block viral uptake and dissect the molecular mechanisms of viral entry.
- Cancer Biology: Many cancer cells upregulate macropinocytosis to scavenge nutrients from the extracellular environment to support their rapid growth.<sup>[4][5][10]</sup> **R 59-022** can be used to investigate the dependency of cancer cells on this pathway for survival and proliferation, and to explore macropinocytosis inhibition as a potential therapeutic strategy.
- Immunology: Macropinocytosis is a key process for antigen presentation by immune cells like dendritic cells and macrophages.<sup>[7]</sup> **R 59-022** can be employed to study the role of DGK signaling in antigen uptake and the subsequent immune response.

## Quantitative Data

The following table summarizes the key quantitative data for **R 59-022** in the context of macropinocytosis inhibition.

Parameter	Value	Cell Type	Assay	Reference
IC50 (EBOV GP-mediated entry)	~5 $\mu$ M	Vero cells	MLV pseudotype entry assay	[1]
Effective Concentration (Dextran uptake inhibition)	5 $\mu$ M	Vero cells	Fluorescent dextran uptake assay	[1][11]
Effective Concentration (VLP internalization inhibition)	10 $\mu$ M	Vero cells & BMDMs	Fluorescent VLP internalization assay	[1]
Comparative Inhibitor Concentration (EIPA)	30 $\mu$ M	Vero cells	Fluorescent dextran and VLP uptake assays	[1][11]

## Experimental Protocols

Here we provide detailed protocols for key experiments to study macropinocytosis using **R 59-022**.

### Protocol 1: Dextran Uptake Assay to Quantify Macropinocytosis

This protocol is used to quantify the rate of macropinocytosis by measuring the uptake of a fluorescently labeled high-molecular-weight dextran.



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**Caption:** Workflow for the dextran uptake assay.

#### Materials:

- Cells of interest (e.g., Vero cells)
- Complete cell culture medium
- Serum-free medium
- **R 59-022** (stock solution in DMSO)
- Vehicle control (DMSO)
- Fluorescein- or TMR-labeled dextran (70 kDa)
- Phosphate-buffered saline (PBS)
- 4% paraformaldehyde (PFA) in PBS
- DAPI or Hoechst stain
- Multi-well imaging plates (e.g., 96-well black, clear bottom)
- Fluorescence microscope or high-content imager

#### Procedure:

- Cell Seeding: Seed cells into a multi-well imaging plate at a density that will result in approximately 70-80% confluency on the day of the experiment.
- Pre-treatment with Inhibitor:
  - On the day of the experiment, aspirate the culture medium.
  - Wash the cells once with serum-free medium.
  - Add serum-free medium containing the desired concentration of **R 59-022** (e.g., 5  $\mu$ M) or vehicle control (e.g., 0.1% DMSO).
  - Incubate for 30 minutes to 1 hour at 37°C.[\[1\]](#)[\[11\]](#)

- Dextran Uptake:
  - Without removing the inhibitor-containing medium, add fluorescently labeled dextran to a final concentration of 1 mg/mL.
  - Incubate for 30 minutes at 37°C.[\[1\]](#)[\[11\]](#)
- Washing:
  - Aspirate the dextran-containing medium.
  - Wash the cells three times with cold PBS to remove extracellular dextran.
- Fixation and Staining:
  - Fix the cells with 4% PFA for 15 minutes at room temperature.
  - Wash the cells twice with PBS.
  - Stain the nuclei with DAPI or Hoechst solution for 10 minutes at room temperature.
  - Wash the cells twice with PBS.
- Imaging and Quantification:
  - Image the cells using a fluorescence microscope. Acquire images in the DAPI/Hoechst channel and the channel corresponding to the fluorescent dextran.
  - Quantify the number and/or total fluorescence intensity of dextran-positive vesicles per cell using image analysis software (e.g., ImageJ, CellProfiler). The "macropinocytic index" can be calculated as the total area of dextran-positive vesicles divided by the number of cells.  
[\[12\]](#)

## Protocol 2: Viral-Like Particle (VLP) Internalization Assay

This protocol assesses the effect of **R 59-022** on the macropinocytic uptake of viral-like particles (VLPs).

#### Materials:

- Cells of interest (e.g., Vero, HT1080)
- Fluorescently labeled VLPs (e.g., mCherry-VLPs)
- **R 59-022**
- Vehicle control (DMSO)
- Complete and serum-free media
- Trypsin-EDTA
- Flow cytometer

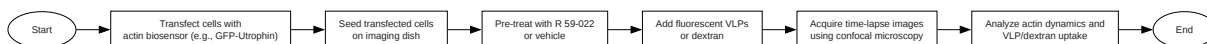
#### Procedure:

- Cell Seeding: Seed cells in a multi-well plate (e.g., 48-well) to reach approximately 90% confluency.[\[1\]](#)
- Inhibitor Pre-treatment: Pre-treat cells with **R 59-022** (e.g., 10  $\mu$ M) or vehicle in serum-free medium for 1 hour at 37°C.[\[1\]](#)
- VLP Binding:
  - Cool the plate on ice for 10 minutes.
  - Add fluorescent VLPs to the cells and incubate at 4°C for 1 hour to allow for binding but not internalization.
- Internalization:
  - Wash the cells with cold PBS to remove unbound VLPs.
  - Add pre-warmed serum-free medium containing **R 59-022** or vehicle and incubate at 37°C for 1-3 hours to allow internalization.[\[1\]](#)[\[13\]](#)
- Removal of Surface-Bound VLPs:

- Wash the cells with PBS.
- Treat the cells with trypsin-EDTA to detach the cells and strip off any remaining surface-bound VLPs.
- Neutralize the trypsin with complete medium and pellet the cells by centrifugation.
- Flow Cytometry:
  - Resuspend the cell pellet in FACS buffer (e.g., PBS with 2% FBS).
  - Analyze the fluorescence of the cells using a flow cytometer to quantify the amount of internalized VLPs.

## Protocol 3: Live-Cell Imaging of Macropinocytosis

This protocol allows for the real-time visualization of macropinosome formation and the effect of **R 59-022**.



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**Caption:** Workflow for live-cell imaging of macropinocytosis.

### Materials:

- Cells of interest
- Plasmid encoding an actin biosensor (e.g., GFP-Utrophin)
- Transfection reagent
- Glass-bottom imaging dishes
- Live-cell imaging medium



- **R 59-022**

- Fluorescently labeled dextran or VLPs
- Confocal microscope with an environmental chamber (37°C, 5% CO<sub>2</sub>)

Procedure:

- Transfection: Transfect cells with a plasmid encoding an actin biosensor according to the manufacturer's protocol. This will allow for the visualization of actin dynamics.[\[1\]](#)
- Cell Seeding: 24 hours post-transfection, re-seed the cells onto glass-bottom imaging dishes.[\[1\]](#)
- Inhibitor Treatment: On the day of imaging, replace the medium with live-cell imaging medium containing **R 59-022** (e.g., 5 µM) or vehicle and incubate for at least 30 minutes in the environmental chamber of the microscope.[\[11\]](#)
- Live Imaging:
  - Add fluorescently labeled dextran or VLPs to the imaging dish.
  - Immediately begin acquiring time-lapse images using a confocal microscope. Capture images in the GFP channel (for actin) and the channel for the fluorescent cargo.
- Analysis: Analyze the time-lapse series to observe the formation of actin-rich membrane ruffles and their closure into macropinosomes in control cells. In **R 59-022**-treated cells, assess the inhibition of these processes and the reduction in cargo uptake.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. Always consult the relevant literature and perform appropriate controls.

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